molecular formula C17H18N4O7 B1148646 (R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate CAS No. 137391-68-5

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

Cat. No. B1148646
CAS RN: 137391-68-5
M. Wt: 390.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate is a useful research compound. Its molecular formula is C17H18N4O7 and its molecular weight is 390.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Design

Research on the synthesis of complex chemical compounds, such as diazo compounds and nitrobenzyl derivatives, often explores their potential as drug precursors or active pharmaceutical ingredients. For example, the synthesis of mutual azo prodrugs, which include diazo and nitrobenzyl groups, has been evaluated for their therapeutic potential in treating inflammatory diseases, such as ulcerative colitis (Jilani et al., 2013). These compounds are designed to leverage enzymatic reactions within the body to release active drugs, showcasing the utility of such chemical structures in developing targeted therapies.

Cellular and Molecular Mechanisms

Compounds with nitrobenzyl moieties have been studied for their interactions with cellular components, offering insights into cellular processes and potential therapeutic mechanisms. For instance, nitroxide radicals, which can include nitrobenzyl groups, are used as contrast agents in magnetic resonance imaging (MRI) and have been studied for their antioxidant effects and participation in cellular redox reactions (Hyodo et al., 2006). These studies contribute to our understanding of cellular redox status and its implications in diseases such as cancer.

Neuroprotective Effects

Research on derivatives of 4-hydroxybenzyl alcohol, a compound structurally related to the query compound through the benzyl alcohol group, has shown neuroprotective effects against cerebral ischemia and other neurological conditions (Descamps et al., 2009). These findings indicate the potential of similar compounds in treating neurodegenerative diseases, highlighting the importance of chemical synthesis and modification in drug discovery for neurological health.

Antioxidative and Anti-inflammatory Activities

The antioxidative and anti-inflammatory activities of compounds like 4-hydroxybenzyl alcohol and its derivatives, which share structural similarities with the query compound, suggest potential applications in treating aging-related diseases and improving stress resistance (Liu et al., 2022). These activities are critical in the development of treatments for a broad range of diseases, including those related to oxidative stress and inflammation.

properties

IUPAC Name

(4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O7/c1-8(13-12(9(2)22)16(24)19-13)15(23)14(20-18)17(25)28-7-10-3-5-11(6-4-10)21(26)27/h3-6,8-9,12-13,22H,7H2,1-2H3,(H,19,24)/t8-,9-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXUXRZSNNSUGD-NRMKKVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)C(C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720045
Record name (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137391-68-5
Record name (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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